![molecular formula C5H6Cl2O B13747364 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane CAS No. 24765-58-0](/img/structure/B13747364.png)
6,6-dichloro-2-Oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H6Cl2O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a cyclopropane ring, with two chlorine atoms attached to the cyclopropane ring. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopropylcarbinol with thionyl chloride, followed by cyclization. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Reaction of Cyclopropylcarbinol with Thionyl Chloride: This step involves the conversion of cyclopropylcarbinol to cyclopropylchloride.
Cyclization: The cyclopropylchloride undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Dechlorinated bicyclic compounds.
Scientific Research Applications
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophiles. The chlorine atoms can participate in substitution reactions, further modifying the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-Oxabicyclo[3.1.0]hexane: Similar structure but with methyl groups instead of chlorine atoms.
6,6-Difluoro-2-Oxabicyclo[3.1.0]hexane: Contains fluorine atoms instead of chlorine.
6,6-Dibromo-2-Oxabicyclo[3.1.0]hexane: Bromine atoms replace chlorine atoms.
Uniqueness
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is unique due to the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its analogs. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and elimination reactions.
Properties
CAS No. |
24765-58-0 |
|---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
153.00 g/mol |
IUPAC Name |
6,6-dichloro-2-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-1-2-8-4(3)5/h3-4H,1-2H2 |
InChI Key |
BPNWKQDJAQRDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


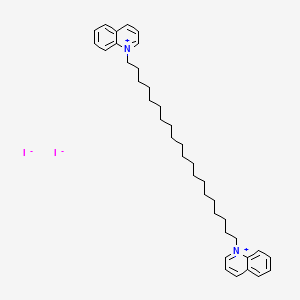
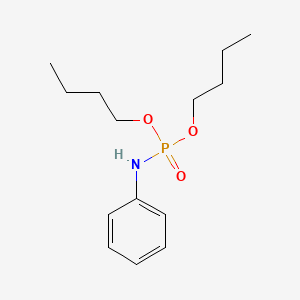
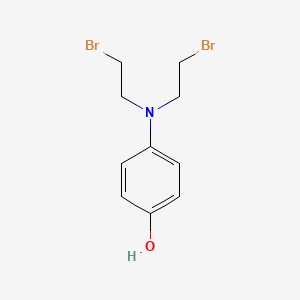
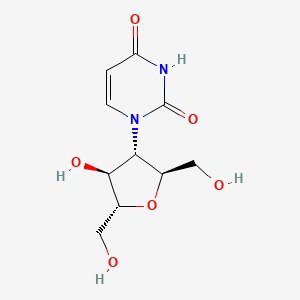
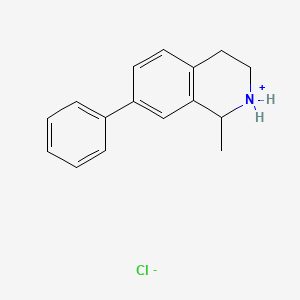


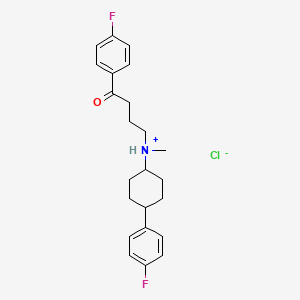
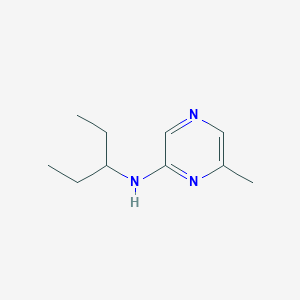
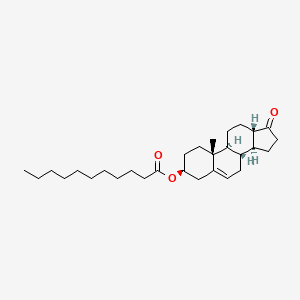
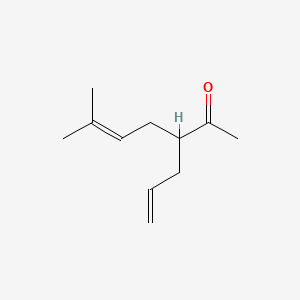

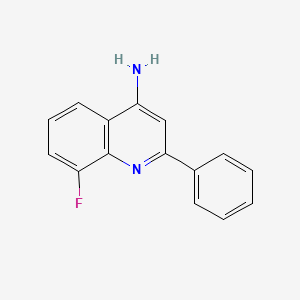
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
